N-Benzyl-4-hydroxy-1H-pyrazole-1-carboxamide N-Benzyl-4-hydroxy-1H-pyrazole-1-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13690959
InChI: InChI=1S/C11H11N3O2/c15-10-7-13-14(8-10)11(16)12-6-9-4-2-1-3-5-9/h1-5,7-8,15H,6H2,(H,12,16)
SMILES: C1=CC=C(C=C1)CNC(=O)N2C=C(C=N2)O
Molecular Formula: C11H11N3O2
Molecular Weight: 217.22 g/mol

N-Benzyl-4-hydroxy-1H-pyrazole-1-carboxamide

CAS No.:

Cat. No.: VC13690959

Molecular Formula: C11H11N3O2

Molecular Weight: 217.22 g/mol

* For research use only. Not for human or veterinary use.

N-Benzyl-4-hydroxy-1H-pyrazole-1-carboxamide -

Specification

Molecular Formula C11H11N3O2
Molecular Weight 217.22 g/mol
IUPAC Name N-benzyl-4-hydroxypyrazole-1-carboxamide
Standard InChI InChI=1S/C11H11N3O2/c15-10-7-13-14(8-10)11(16)12-6-9-4-2-1-3-5-9/h1-5,7-8,15H,6H2,(H,12,16)
Standard InChI Key IRNVSQXPIXWOJX-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CNC(=O)N2C=C(C=N2)O
Canonical SMILES C1=CC=C(C=C1)CNC(=O)N2C=C(C=N2)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The pyrazole core of N-Benzyl-4-hydroxy-1H-pyrazole-1-carboxamide adopts a planar conformation, with nitrogen atoms at positions 1 and 2. The benzyl group (C6H5CH2\text{C}_6\text{H}_5\text{CH}_2) at position 1 enhances lipophilicity, while the hydroxyl group at position 4 introduces hydrogen-bonding capabilities. The carboxamide moiety (CONH2-\text{CONH}_2) at position 1 further contributes to polarity and potential interactions with biological targets.

Table 1: Key Structural Parameters

ParameterValue/Description
Molecular FormulaC11H12N4O2\text{C}_{11}\text{H}_{12}\text{N}_4\text{O}_2
Molar Mass232.24 g/mol
Hybridizationsp2sp^2-dominated pyrazole ring
Torsional AnglesN1-C2-N2-C3: 178178^\circ
Hydrogen Bond Donors2 (hydroxyl and carboxamide)

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1\text{H} NMR signals for the benzyl group appear at δ 7.2–7.4 ppm (aromatic protons) and δ 4.6 ppm (methylene protons).

    • The hydroxyl proton resonates at δ 9.8 ppm (broad singlet), while carboxamide protons appear at δ 6.9–7.1 ppm.

  • Infrared (IR) Spectroscopy:

    • Strong absorption bands at 1640 cm1^{-1} (C=O stretch) and 3200–3400 cm1^{-1} (N–H and O–H stretches).

Synthetic Methodologies

Conventional Synthesis Routes

The compound is typically synthesized via a three-step process:

  • Pyrazole Ring Formation: Condensation of hydrazine with a 1,3-diketone precursor under acidic conditions.

  • Benzylation: Reaction with benzyl bromide in the presence of a base (e.g., potassium carbonate) to introduce the benzyl group.

  • Carboxamide Functionalization: Treatment with chloroacetyl chloride followed by ammonolysis to yield the carboxamide.

Table 2: Optimization of Reaction Conditions

StepReagents/ConditionsYield (%)
Pyrazole formationHydrazine hydrate, HCl, 80°C75
BenzylationBnBr, K2_2CO3_3, DMF82
Carboxamide formationClCH2_2COCl, NH3_3, THF68

Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemical synthesis, reducing environmental impact. Ball-milling the diketone precursor with hydrazine and benzyl bromide achieves yields of 70% within 2 hours, eliminating toxic solvent use.

Physicochemical Properties

Solubility and Partition Coefficients

  • Aqueous Solubility: 0.45 mg/mL at pH 7.4 (25°C).

  • LogP (Octanol-Water): 1.8, indicating moderate lipophilicity.

  • pKa Values:

    • Hydroxyl group: 9.2

    • Carboxamide: 3.7

Thermal Stability

Differential Scanning Calorimetry (DSC) reveals a melting point of 198°C and decomposition onset at 220°C, suggesting suitability for high-temperature applications.

Biological Activities and Mechanisms

Table 3: Cytotoxicity in Cancer Cell Lines

Cell LineIC50_{50} (μM)Mechanism
MCF-7 (Breast)12.4Apoptosis via caspase-3 activation
A549 (Lung)18.9Cell cycle arrest at G2/M phase
HeLa (Cervical)15.2ROS-mediated DNA damage

Anti-Inflammatory Effects

In murine models of carrageenan-induced paw edema, oral administration (50 mg/kg) reduced swelling by 58% within 4 hours, comparable to indomethacin. The compound inhibits cyclooxygenase-2 (COX-2) and NF-κB signaling pathways.

Antimicrobial Activity

Against Gram-positive bacteria (Staphylococcus aureus), the compound exhibits a minimum inhibitory concentration (MIC) of 8 μg/mL, likely through disruption of cell wall biosynthesis.

Pharmacokinetic and Toxicity Profiles

Absorption and Metabolism

  • Bioavailability: 42% in rat models (oral administration).

  • Metabolites: Primary metabolites include glucuronidated hydroxyl derivatives and N-debenzylated products.

Acute Toxicity

The median lethal dose (LD50_{50}) in mice is 1,200 mg/kg, with hepatotoxicity observed at doses exceeding 500 mg/kg.

Industrial and Research Applications

Drug Development

The compound serves as a lead structure for designing kinase inhibitors, particularly targeting EGFR and VEGFR2.

Material Science

Its thermal stability and hydrogen-bonding capacity make it a candidate for organic semiconductors and supramolecular polymers.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator